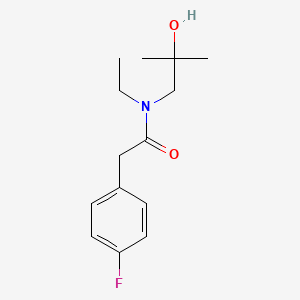
4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide is a heterocyclic compound that features both thiophene and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide typically involves the condensation of a thiophene derivative with a thiazole derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of advanced purification methods such as chromatography.
化学反応の分析
Types of Reactions
4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its anti-cancer or anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks, are known for their anti-inflammatory and anesthetic properties.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir, which contain thiazole rings, are known for their antimicrobial and antiviral activities.
Uniqueness
4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide is unique due to its combined thiophene and thiazole rings, which confer a wide range of biological activities. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .
特性
分子式 |
C12H14N2OS2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
4-methyl-N-propyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H14N2OS2/c1-3-5-13-11(15)10-8(2)14-12(17-10)9-4-6-16-7-9/h4,6-7H,3,5H2,1-2H3,(H,13,15) |
InChIキー |
ZJAWFLDFFYVISC-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C1=C(N=C(S1)C2=CSC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
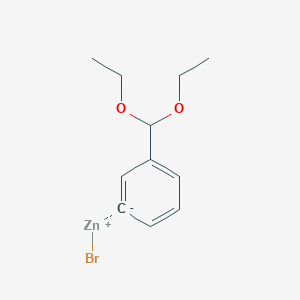

![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
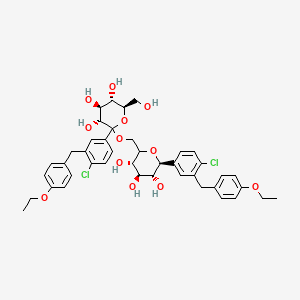
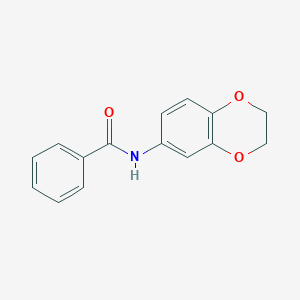
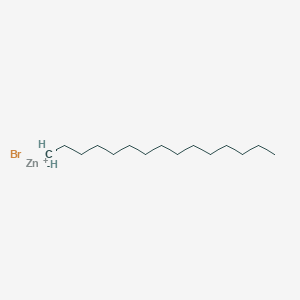
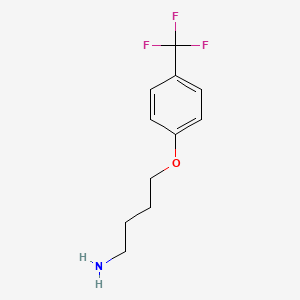

![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
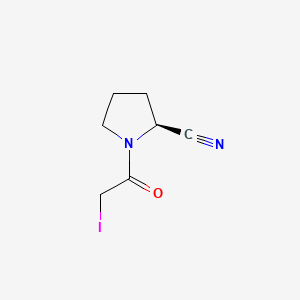
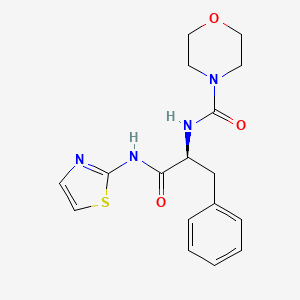
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
